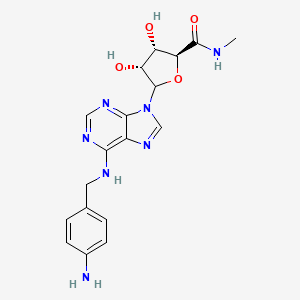

AB-MECA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H21N7O4 |

|---|---|

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18?/m0/s1 |

Clé InChI |

LDYMCRRFCMRFKB-CDJKEZFESA-N |

SMILES isomérique |

CNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

SMILES canonique |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

Origine du produit |

United States |

Foundational & Exploratory

AB-MECA: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of physiological and pathophysiological processes.[1][2] Due to its selectivity, this compound has become an invaluable pharmacological tool for elucidating the role of the A3AR in various cellular functions and disease models, including inflammation, cancer, and cardiac ischemia.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, signaling pathways, and the experimental protocols utilized to investigate its activity.

Core Properties of this compound

This compound is an adenosine analog characterized by its high affinity and selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).[4][5] This selectivity is crucial for targeted therapeutic strategies and for minimizing off-target effects in experimental settings. The radioiodinated version, [¹²⁵I]I-AB-MECA, is widely employed as a high-affinity radioligand for studying A3AR binding, although it may exhibit some cross-reactivity with A1 and A2A receptors in certain tissues.[5][6]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and functional potencies (EC50/IC50) of this compound and related compounds at various adenosine receptor subtypes. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinity (Ki) of this compound and Related Agonists at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |

| This compound | - | - | Moderate Agonist | - | - | [5] |

| IB-MECA | 51 | 2900 | 1.8 | 28 | 1611 | |

| Cl-IB-MECA | 820 | 470 | 0.33 | 2485 | 1424 | [6][7] |

| N⁶-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | 0.05 | 18.4 | [8] |

Table 2: Dissociation Constant (Kd) of Radioligands for A3 Adenosine Receptors

| Radioligand | Receptor Species | Cell/Tissue Type | Kd (nM) | Reference |

| [¹²⁵I]I-AB-MECA | Human | HEK-293 Cells | 0.59 | [6] |

| [¹²⁵I]this compound | Rat | CHO Cells (recombinant) | 1.48 ± 0.33 | [9] |

| [¹²⁵I]this compound | Rat | RBL-2H3 Mast Cells | 3.61 ± 0.30 | [9] |

| [¹²⁵I]this compound | Rat | Brain Membranes | 2.28 | [10] |

| [¹²⁵I]I-AB-MECA | Sheep | COS-7 Cells (recombinant) | 4.36 ± 0.48 | [9] |

Table 3: Functional Potency (EC50/IC50) of A3AR Agonists

| Agonist | Assay Type | Cell/Tissue Type | EC50/IC50 (nM) | Reference |

| IB-MECA | cAMP Inhibition | Human A3-CHO Cells | 59 | [6] |

| Cl-IB-MECA | cAMP Inhibition | Rat A3-CHO Cells | 70 | [6] |

| CB-MECA | Infarct Size Reduction | Rabbit Heart | 0.3 | [11] |

| IB-MECA | cAMP Inhibition | Rat A3-CHO Cells | 90 | [6] |

| IB-MECA | cAMP Inhibition | Primary Cortical Neurons | ~100 (agonist concentration) | [12] |

A3 Adenosine Receptor Signaling Pathways

Activation of the A3AR by agonists like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][14] However, it can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[15][16]

Downstream of G protein activation, A3AR signaling can modulate various effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), and the PI3K/Akt pathway, which are crucial for cell survival and proliferation.[2][15]

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) and density (Bmax) of ligands for the A3AR.

Objective: To quantify the binding of this compound or a radiolabeled analog to the A3 adenosine receptor.

Materials:

-

Cell membranes expressing the A3AR (e.g., from transfected CHO or HEK-293 cells).[9][17]

-

Radioligand (e.g., [¹²⁵I]I-AB-MECA).[6]

-

Non-labeled competing ligands (including this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl₂).[10]

-

Adenosine deaminase (ADA) to degrade endogenous adenosine.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In assay tubes, combine the cell membranes, radioligand, and varying concentrations of the competing non-labeled ligand. Include a tube with an excess of a high-affinity non-labeled ligand to determine non-specific binding.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Ki and Bmax values.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Objective: To determine the potency (EC50 or IC50) of this compound in inhibiting cAMP production.

Materials:

-

Whole cells expressing the A3AR (e.g., CHO or HEK-293 cells).[17][18]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound and other test compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[19]

-

Cell culture medium and reagents.

Methodology:

-

Cell Culture: Plate A3AR-expressing cells in a suitable multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the agonist (e.g., this compound) for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a compatible detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine Receptors [sigmaaldrich.com]

- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rat Adenosine A3 receptor cAMP assay (FAST-012C) - EuroscreenFast [euroscreenfast.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of AB-MECA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and ischemia.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. While much of the detailed mechanistic investigation has been conducted using the closely related A3AR agonist IB-MECA, the pathways described herein are considered to be largely conserved for this compound.

Core Signaling Pathways of this compound

This compound binding to the A3AR initiates a cascade of intracellular events through both G protein-dependent and independent mechanisms. These pathways ultimately modulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

G Protein-Dependent Signaling

The A3AR primarily couples to inhibitory G proteins of the Gi/o family.[1] This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of their respective downstream effectors.

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key regulator of numerous cellular functions.

-

Activation of Phospholipase C (PLC): There is evidence that the A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Figure 1: G Protein-Dependent Signaling Cascade of this compound.

PI3K/Akt/NF-κB Signaling Pathway

A crucial pathway mediating the anti-inflammatory effects of A3AR agonists is the PI3K/Akt/NF-κB cascade.[3] Activation of the A3AR by agonists like IB-MECA has been shown to downregulate the expression and activity of key components of this pathway.

-

Modulation of PI3K and Akt: A3AR activation leads to a decrease in the expression and phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt/PKB).[2]

-

Inhibition of NF-κB Activation: The downstream effects of PI3K/Akt modulation include the decreased expression of IκB kinase (IKK) and the subsequent reduction in the activity of the transcription factor Nuclear Factor-kappa B (NF-κB).[2]

-

Reduction of Pro-inflammatory Cytokines: The inhibition of NF-κB leads to a decrease in the transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2][4]

Figure 2: PI3K/Akt/NF-κB Signaling Pathway Modulation by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important target of A3AR signaling. The effects of this compound on this pathway can be cell-type dependent, leading to either pro-proliferative or anti-proliferative outcomes. Some studies have shown that A3AR agonists can induce the dephosphorylation of ERK1/2, leading to an inhibition of cell proliferation.

Figure 3: Involvement of the MAPK/ERK Signaling Pathway.

β-Arrestin Recruitment

In addition to G protein-mediated signaling, agonist binding to the A3AR can also lead to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The recruitment of β-arrestin can lead to the activation of other pathways, including the MAPK/ERK pathway, and can contribute to the diverse cellular effects of this compound.[5]

Figure 4: β-Arrestin Recruitment and Downstream Effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related A3AR agonists.

Table 1: Binding Affinities (Ki) of A3AR Agonists

| Compound | Receptor | Species | Ki (nM) | Reference |

| This compound | A3AR | Human | 430.5 | N/A |

| I-AB-MECA | A3AR | Human | 0.59 | [3][6] |

| IB-MECA | A3AR | Human | 1.8 | [7] |

| Cl-IB-MECA | A3AR | Human | 1.4 | [7] |

Table 2: Functional Potencies (EC50) of A3AR Agonists

| Assay | Compound | Species | EC50 (nM) | Reference |

| cAMP Inhibition | IB-MECA | Rat | 5.0 | [5] |

| β-arrestin2 Recruitment | Macrocycle 12 | Human | 5.17 | [5] |

| β-arrestin2 Recruitment | Macrocycle 19 | Human | 4.36 | [5] |

| Gαi2 Coupling | Macrocycle 12 | Human | 2.56 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling pathways of this compound.

Radioligand Binding Assay for A3AR

This protocol describes a method for determining the binding affinity of this compound to the A3 adenosine receptor using a radiolabeled ligand, such as [¹²⁵I]I-AB-MECA.[5]

Materials:

-

HEK293 cells stably expressing the human A3AR

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Adenosine deaminase (2 U/mL)

-

[¹²⁵I]I-AB-MECA (radioligand)

-

Unlabeled this compound (for competition assays)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-A3AR cells.

-

Resuspend cells in ice-cold lysis buffer and homogenize.

-

Centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add membrane suspension, adenosine deaminase, and [¹²⁵I]I-AB-MECA at various concentrations (for saturation binding) or a fixed concentration with increasing concentrations of unlabeled this compound (for competition binding).

-

Incubate at 25°C for 60-90 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot bound radioactivity versus radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of unlabeled this compound and fit to a one-site competition model to determine the Ki value.

-

Figure 5: Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels, typically by assessing the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human A3AR

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

-

Cell Plating:

-

Seed CHO-K1-A3AR cells into a 384-well plate and incubate overnight.

-

-

Compound Treatment:

-

Aspirate the culture medium and add assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement:

-

Read the plate using a plate reader at the appropriate wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition versus the concentration of this compound and fit to a dose-response curve to determine the IC50 value.

-

Western Blotting for PI3K/Akt and MAPK/ERK Pathway Activation

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., human mast cells, cancer cell lines)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells and treat with various concentrations of this compound for different time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Figure 6: Western Blotting Experimental Workflow.

Conclusion

This compound, as a selective A3AR agonist, triggers a complex network of downstream signaling pathways that are central to its therapeutic potential. The primary mechanisms involve the inhibition of adenylyl cyclase via Gi/o protein coupling, leading to reduced cAMP levels, and the modulation of the PI3K/Akt/NF-κB pathway, which underlies its potent anti-inflammatory effects. Furthermore, this compound influences the MAPK/ERK pathway and induces β-arrestin recruitment, adding further layers to its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate signaling of this compound and advance the development of novel A3AR-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid inhibition of adenylate cyclase. Biochemistry of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AB-MECA in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) and its derivatives, such as IB-MECA and Cl-IB-MECA, are selective agonists for the A3 adenosine (B11128) receptor (A3AR). Emerging evidence highlights their potent pro-apoptotic effects in various cancer cell lines, positioning them as promising candidates for novel cancer therapeutics. This technical guide provides an in-depth analysis of the mechanisms by which this compound and related compounds induce apoptosis in cancer cells. It details the core signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these effects.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. The A3 adenosine receptor, a G-protein coupled receptor, has been identified as a key target for inducing apoptosis in tumor cells. Unlike its paradoxical protective effects at low concentrations, high concentrations of A3AR agonists like this compound and its analogs have been shown to trigger a lethal cascade of events within cancer cells. This document serves as a comprehensive resource for understanding the molecular underpinnings of this compound-induced apoptosis and the experimental methodologies to study this phenomenon.

Mechanism of Action: A3AR-Mediated Apoptotic Signaling

The pro-apoptotic activity of this compound and its derivatives is primarily initiated by their binding to and activation of the A3 adenosine receptor. This activation triggers a cascade of intracellular events that converge on the core apoptotic machinery. The primary signaling pathways implicated are the intrinsic (mitochondrial) pathway and the modulation of key survival pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

Activation of A3AR by agonists like IB-MECA leads to the initiation of the mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.

-

Regulation of Bcl-2 Family Proteins: Treatment of cancer cells with A3AR agonists results in a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.

-

Mitochondrial Membrane Potential (ΔΨM) Disruption: The altered balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential.[1][2]

-

Caspase Activation: The disruption of the mitochondrial membrane triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[1][2][3] The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately cell death.[4][5][6]

Caption: Intrinsic apoptotic pathway initiated by this compound/IB-MECA.

Modulation of Survival Signaling Pathways

In addition to activating the intrinsic apoptotic pathway, A3AR agonists can also suppress pro-survival signaling cascades that are often hyperactive in cancer cells.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.[7][8][9] In some cancer cell types, such as human glioma cells, Cl-IB-MECA has been shown to induce the downregulation of Akt.[3] This inhibition of a key pro-survival pathway contributes to the overall apoptotic effect.

-

ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade involved in cell proliferation and survival. Cl-IB-MECA treatment has been demonstrated to suppress ERK activation in human glioma cells.[3]

-

Role of Intracellular Ca2+ and ROS: The suppression of Akt and ERK pathways by Cl-IB-MECA is mediated by an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS).[3]

Caption: Suppression of survival pathways by Cl-IB-MECA.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic effects of this compound and its analogs are dose-dependent. The following table summarizes key quantitative findings from various studies.

| Cell Line | Compound | Concentration Range | Effect | Reference |

| OVCAR3 (Ovarian Cancer) | IB-MECA | 10-100 µM | Reduced cell proliferation and induced apoptosis.[1] | [1] |

| OVCAR-3 and Caov-4 (Ovarian Cancer) | IB-MECA | Not specified | Significantly reduced cell viability in a dose-dependent manner.[2] | [2] |

| A172 (Human Glioma) | Cl-IB-MECA | Not specified | Inhibited cell proliferation and induced cell death in a dose- and time-dependent manner.[3] | [3] |

| HL-60 (Promyelocytic Leukemia) | IB-MECA | ≥100 µM | Exhibited strong cytotoxic and apoptotic effects.[10] | [10] |

Experimental Protocols

A variety of standard cell and molecular biology techniques are employed to investigate the apoptotic effects of this compound and its derivatives.

Cell Viability and Proliferation Assays

These assays are used to assess the cytotoxic and anti-proliferative effects of A3AR agonists.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the A3AR agonist for a specified time.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

-

Culture cells in the presence of the A3AR agonist.

-

Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA.

-

Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric or fluorescent signal.

-

Caption: Workflow for cell viability and proliferation assays.

Apoptosis Detection Assays

These assays are used to confirm that cell death is occurring via apoptosis.

-

Annexin V-FITC Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11]

-

Treat cells with the A3AR agonist.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.[11]

-

-

Caspase Activity Assay: This assay measures the activity of key executioner caspases like caspase-3.

-

Prepare cell lysates from treated and untreated cells.

-

Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).[5]

-

Incubate to allow for cleavage of the substrate by active caspases.

-

Measure the fluorescence using a fluorometer.

-

Western Blotting

This technique is used to measure the expression levels of key proteins involved in the apoptotic pathways.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, ERK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for cancer therapy due to their ability to selectively induce apoptosis in cancer cells through the A3 adenosine receptor. The mechanisms involve the activation of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation, as well as the suppression of pro-survival signaling pathways like PI3K/Akt and ERK.

Future research should focus on:

-

Elucidating the precise molecular interactions between the activated A3AR and the downstream signaling components.

-

Investigating the efficacy of these compounds in in vivo cancer models.

-

Exploring combination therapies where A3AR agonists could sensitize cancer cells to conventional chemotherapeutic agents.

-

Further characterizing the dose-dependent paradoxical effects to optimize therapeutic windows.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the A3 adenosine receptor with agonists like this compound for the treatment of cancer.

References

- 1. rps.mui.ac.ir [rps.mui.ac.ir]

- 2. Mitochondrial and caspase pathways are involved in the induction of apoptosis by IB-MECA in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

A Technical Guide to the Anti-Inflammatory Effects of AB-MECA and Related A3 Adenosine Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in numerous chronic diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] The adenosine (B11128) A3 receptor (A3AR) has emerged as a promising therapeutic target for modulating inflammatory processes.[3][4] This is largely because A3AR is typically expressed at low levels in normal tissues but is significantly overexpressed in inflammatory and cancer cells.[5][6][7][8]

This technical guide focuses on the anti-inflammatory effects of N6-(4-aminobenzyl)adenosine-5'-N-methylcarboxamide (this compound) and its prototypical, structurally related A3AR agonists like IB-MECA and Cl-IB-MECA. These compounds have demonstrated potent anti-inflammatory activities in a range of preclinical and clinical studies, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.[4][5][7] This document will detail the underlying mechanisms of action, present quantitative data from key studies, outline common experimental protocols, and visualize the critical signaling cascades.

Core Mechanism of Action: A3AR-Mediated Signal Transduction

The anti-inflammatory effects of this compound and related compounds are initiated by their specific binding to and activation of the A3 adenosine receptor, a G-protein coupled receptor (GPCR).[7] A3AR activation triggers a downstream signaling cascade that ultimately suppresses the expression of pro-inflammatory genes.

The PI3K-NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory action of A3AR agonists involves the negative regulation of the PI3K-NF-κB pathway.[9][10] In inflammatory conditions, the NF-κB transcription factor is a master regulator responsible for the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12]

Activation of A3AR by an agonist like IB-MECA leads to the de-regulation and inhibition of the PI3K/Akt signaling cascade.[9][13] This, in turn, prevents the activation of IκB kinase (IKK), a crucial step in the canonical NF-κB pathway.[9][10] When IKK is inhibited, the inhibitory protein IκBα remains bound to the NF-κB dimer (typically p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes like TNF-α and IL-1β.[9][11][14] Studies in adjuvant-induced arthritis models have confirmed that treatment with IB-MECA leads to decreased expression of PI3K, PKB/Akt, IKK, and NF-κB in synovial and lymph node tissues.[9][10]

Modulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also central to the inflammatory response, regulating the synthesis of mediators like TNF-α and IL-6 at transcriptional and translational levels.[15][16][17] A3AR activation has been shown to regulate MAPK pathways, contributing to its anti-inflammatory profile.[3][4] For instance, in a model of chronic cerebral ischemia, IB-MECA treatment reduced the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade.[18] By modulating these pathways, A3AR agonists can effectively reduce the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the observed effects of A3AR agonists on key inflammatory markers from various preclinical models.

Table 1: Effect of A3AR Agonists on Pro-Inflammatory Cytokines and Mediators

| Compound | Model System | Target Marker | Observed Effect | Reference |

| IB-MECA | Adjuvant-Induced Arthritis (Rats) | TNF-α | Decreased protein expression in synovia and drain lymph nodes. | [9][10] |

| Thio-Cl-IB-MECA | LPS-Stimulated RAW 264.7 Macrophages | TNF-α, IL-1β, iNOS | Suppressed expression at both protein and mRNA levels. | [13] |

| Thio-Cl-IB-MECA | LPS-Induced Endotoxemia (Mice) | TNF-α, IL-1β, iNOS | Suppressed protein levels in lung tissues. | [13] |

| 2-Cl-IB-MECA | Endotoxemia Model (Mice) | TNF-α, IL-12 | Suppressed production. | [19] |

| 2-Cl-IB-MECA | Ulcerative Colitis (Cultured Human Mucosa) | TNF-α, IL-1β | Significantly decreased production. | [20] |

| IB-MECA | Chronic Constriction Injury (Mice) | TNF-α, IL-1β | Significantly reduced plasma levels. | [21] |

Table 2: Effect of A3AR Agonists on Anti-Inflammatory Cytokines

| Compound | Model System | Target Marker | Observed Effect | Reference |

| 2-Cl-IB-MECA | Endotoxemia Model (Mice) | IL-10 | Enhanced production. | [19] |

| IB-MECA | Chronic Constriction Injury (Mice) | IL-10 | Significantly increased plasma levels. | [21] |

| IB-MECA | Chronic Cerebral Ischemia (Mice) | IFN-β | Upregulated expression. | [18] |

Key Experimental Protocols & Workflows

The anti-inflammatory properties of A3AR agonists have been validated in numerous in vivo and in vitro models.[22] Below are detailed methodologies for two commonly cited experimental systems.

In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats

This model is frequently used to study the pathogenesis of rheumatoid arthritis and to test novel anti-inflammatory therapies.[23][24]

Methodology:

-

Induction: Arthritis is induced in Lewis rats via a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

-

Treatment: Following the onset of clinical signs of arthritis (typically 10-14 days post-induction), animals are randomized into treatment groups. IB-MECA is administered orally once daily. A control group receives the vehicle.

-

Assessment: Disease severity is monitored daily or every other day using a clinical scoring system that evaluates inflammation in each paw.

-

Biochemical Analysis: Protein extracts from the collected tissues are analyzed via Western blot to quantify the expression levels of key signaling proteins in the NF-κB pathway (e.g., A3AR, PI3K, Akt, IKK, NF-κB).[9][10]

In Vitro Model: LPS-Stimulated Macrophages

This cell-based assay is a standard method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of inflammatory mediators from immune cells.[13][25]

Methodology:

-

Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in appropriate media and seeded into multi-well plates.[13]

-

Stimulation & Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response. Concurrently or as a pre-treatment, cells are treated with various concentrations of the test compound (e.g., Thio-Cl-IB-MECA) or vehicle control.[13]

-

Incubation: The cells are incubated for a defined period (e.g., 4 to 24 hours) to allow for the production and secretion of inflammatory mediators.

-

Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted cytokines. The cells are then lysed to extract total protein and RNA.[13]

-

Biochemical Analysis:

-

ELISA: The concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[26]

-

Western Blot: Cell lysates are used to determine the protein levels of inflammatory enzymes (e.g., iNOS, COX-2) and key signaling molecules (e.g., phosphorylated Akt, NF-κB).[13]

-

qPCR: Extracted RNA is used to measure the mRNA expression levels of pro-inflammatory genes.[13]

-

Conclusion

This compound and related A3AR agonists represent a targeted therapeutic strategy for a variety of inflammatory diseases. Their mechanism of action is centered on the activation of the A3 adenosine receptor, which is selectively overexpressed on inflammatory cells. This activation triggers downstream signaling events that suppress the pro-inflammatory PI3K/Akt/NF-κB and MAPK pathways. The result is a marked reduction in the production of key inflammatory mediators, such as TNF-α and IL-1β, and an enhancement of anti-inflammatory cytokines like IL-10.[5][19][21] The efficacy demonstrated in robust preclinical models, coupled with a favorable safety profile in early clinical trials, positions A3AR agonists as a compelling class of compounds for further development in the field of anti-inflammatory therapeutics.[3][4][6]

References

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. canfite.com [canfite.com]

- 8. researchgate.net [researchgate.net]

- 9. The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kB pathway overview | Abcam [abcam.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A role for histamine in cytokine modulation by the adenosine A(3) receptor agonist, 2-Cl-IB-MECA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 23. wuxibiology.com [wuxibiology.com]

- 24. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

AB-MECA's Role in Modulating Immune Cell Function: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) is a synthetic agonist with moderate selectivity for the A3 adenosine (B11128) receptor (A3AR).[1] As a member of the G protein-coupled receptor (GPCR) family, the A3AR is expressed on various immune cells and plays a critical role in modulating inflammatory and immune responses. Activation of A3AR by agonists like this compound initiates complex signaling cascades that can exert both pro- and anti-inflammatory effects, depending on the cell type, physiological context, and agonist concentration. This document provides an in-depth technical overview of the molecular mechanisms through which this compound modulates the function of key immune cells, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: A3 Adenosine Receptor Signaling

This compound exerts its biological effects primarily by binding to and activating the A3 adenosine receptor. The A3AR is pleiotropic, coupling to different G proteins to initiate distinct downstream signaling events.

-

Gαi-Protein Coupled Pathway (Canonical) : The predominant pathway involves coupling to the inhibitory G protein, Gαi.[2] This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including T-cell activation and cytokine transcription.[2][3][4]

-

Gαq-Protein Coupled Pathway : In certain cell types, the A3AR can also couple to Gαq proteins.[5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), influencing processes like cellular proliferation and differentiation.[1][5]

-

Modulation of NF-κB Signaling : A critical consequence of A3AR activation is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][7] Studies have shown that A3AR agonists can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9] This is often mediated through the PI3K/Akt pathway.[8]

Visualization of A3AR Signaling

Modulation of Immune Cell Function

This compound demonstrates varied effects across different immune cell populations. The functional outcome is highly dependent on the cellular context and the specific signaling pathways engaged.

T Lymphocytes

The cAMP pathway, which is directly modulated by A3AR activation, is a potent negative regulator of T-cell receptor (TCR)-mediated activation.[4][10]

-

Function: Generally, A3AR agonists inhibit the activation of naive CD8+ T cells, preventing the expression of activation markers like CD25 and CD44.[11] This leads to a dramatic reduction in the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[11][12]

-

Paradoxical Effect: Interestingly, pre-exposure of T cells to adenosine agonists can lead to receptor desensitization. This can result in a subsequent hyper-responsive state, where T cells show enhanced IL-2 production upon activation, effectively acting as an adjuvant.[13]

| Parameter | Cell Model | Agonist (Concentration) | Effect | Reference |

| IL-2 Production | Purified mouse CD4+ T cells | NECA (A2A/A3 agonist, 1 µM) | ~50-70% inhibition | [13] |

| IFN-γ Production | Purified mouse CD8+ T cells | CGS21680 (A2A agonist), NECA | Significant inhibition | [11][13] |

| CD25/CD44 Expression | Naive mouse CD8+ T cells | Adenosine (1 mM) | Expression prevented | [11] |

Macrophages

Macrophages play a central role in both initiating and resolving inflammation. A3AR agonists have shown predominantly anti-inflammatory effects on these cells.

-

Function: A3AR activation in macrophages suppresses the expression and release of pro-inflammatory biomarkers, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β, particularly in response to stimuli like lipopolysaccharide (LPS).[8][9] This suppression is often mediated by the inhibition of the PI3K/Akt and NF-κB signaling pathways.[8]

-

Contradictory Evidence: Some studies report that the A3AR agonist Cl-IB-MECA can enhance LPS-induced TNF-α release in peritoneal macrophages, an effect dependent on NF-κB and PKC.[14] This highlights the context-dependent nature of A3AR signaling.

| Parameter | Cell Model | Agonist (Concentration) | Effect | Reference |

| iNOS, IL-1β, TNF-α | RAW 264.7 mouse macrophages | thio-Cl-IB-MECA (1-10 µM) | Dose-dependent suppression | [8] |

| NF-κB Binding Activity | RAW 264.7 mouse macrophages | thio-Cl-IB-MECA (10 µM) | Inhibition of LPS-induced activity | [8] |

| TNF-α Release | Mouse peritoneal macrophages | Cl-IB-MECA (100 nM) | Enhancement of LPS-induced release | [14] |

Neutrophils

Neutrophils are first responders in acute inflammation. Adenosine and its analogs can modulate key neutrophil functions like chemotaxis and degranulation.

-

Function: Selective activation of A3 receptors appears to inhibit human neutrophil degranulation, suggesting a role in mitigating neutrophil-mediated tissue injury.[5] A3AR agonism can also attenuate neutrophil adhesion.[15]

-

Chemotaxis: At low concentrations, adenosine can promote neutrophil chemotaxis toward chemoattractants like fMLP, an effect consistent with A2 receptor activation but potentially involving A3 receptors as well.[15][16]

| Parameter | Cell Model | Agonist | Effect | Reference |

| Degranulation | Human neutrophils | A3 Agonists | Inhibition | [5] |

| Adhesion | Rabbit neutrophils | Cl-IB-MECA | Attenuation | [15] |

| Chemotaxis | Human neutrophils | Adenosine, NECA | Promotion | [16] |

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) that bridge innate and adaptive immunity. The influence of A3AR activation on DC function is less characterized compared to other adenosine receptors.

-

Function: Unlike A2B receptor agonists, A3AR agonists like 2-Cl-IB-MECA do not appear to promote the differentiation of bone marrow cells into specific CD11c+Gr-1+ DC subsets.[17] Generally, DC maturation, which is critical for T-cell activation, involves a reduction in antigen capture and an increase in the surface expression of MHC and co-stimulatory molecules.[18][19][20] While mature DCs were thought to cease antigen capture, recent in vivo evidence suggests they retain this capacity.[21] The precise role of this compound in modulating this complex process requires further investigation.

Experimental Protocols & Methodologies

The study of this compound's effects on immune cells employs a range of standard immunological and cell biology techniques.

General Experimental Workflow

A typical in vitro experiment to assess the immunomodulatory effect of this compound follows a logical sequence from cell preparation to functional readout.

Protocol: Macrophage Cytokine Production Assay

This protocol describes a method to quantify the effect of this compound on LPS-induced cytokine production in a macrophage cell line.

-

Cell Culture: RAW 264.7 mouse macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.

-

Incubation: The plates are incubated for a period of 6 to 24 hours, depending on the target cytokine.

-

Analysis: Supernatants are collected and centrifuged to remove cellular debris. The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Data are typically expressed as pg/mL or as a percentage of the LPS-only control.[8][9]

Protocol: T-Cell Activation and Proliferation Assay

This protocol outlines a method to assess this compound's impact on TCR-mediated T-cell activation.

-

Cell Isolation: CD4+ or CD8+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: A 96-well flat-bottom plate is coated with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. The plate is washed with PBS before use.

-

Cell Plating and Treatment: Isolated T cells are resuspended in complete RPMI-1640 medium. Soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and varying concentrations of this compound are added to the cell suspension. The cells are then plated in the anti-CD3 coated wells.

-

Incubation: Cells are cultured for 24-72 hours.

-

Analysis:

-

Cytokine Production: Supernatants are collected at 24-48 hours and analyzed for IL-2 or IFN-γ by ELISA.[11][13]

-

Proliferation: At 72 hours, a proliferation assay (e.g., [³H]-thymidine incorporation or CFSE dye dilution by flow cytometry) is performed to measure cell division.

-

Activation Markers: At 24 hours, cells can be harvested, stained with fluorescently-labeled antibodies against CD25 and CD69, and analyzed by flow cytometry.

-

Conclusion and Future Directions

This compound, through its action on the A3 adenosine receptor, is a significant modulator of immune cell function. Its primary mechanism involves the Gαi-mediated inhibition of the cAMP-PKA pathway, which generally results in anti-inflammatory and immunosuppressive outcomes, particularly in T cells and macrophages. However, the ability of A3AR to couple to other G proteins and the potential for receptor desensitization can lead to context-dependent and sometimes opposing effects.

For drug development professionals, the pleiotropic nature of A3AR signaling presents both opportunities and challenges. The anti-inflammatory properties of this compound and related compounds are being explored for conditions like arthritis and sepsis.[9] Conversely, the paradoxical enhancement of T-cell responses following receptor desensitization could be investigated for adjuvant effects in vaccine development. Future research should focus on elucidating the specific factors that dictate the signaling outcome of A3AR activation in different immune microenvironments and disease states to better harness its therapeutic potential.

References

- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]

- 4. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-kB pathway overview | Abcam [abcam.com]

- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. frontiersin.org [frontiersin.org]

- 11. Adenosine regulates CD8 T-cell priming by inhibition of membrane-proximal T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine mediated desensitization of cAMP signaling enhances T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of neutrophil function by adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine promotes neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A2B adenosine receptor activation switches differentiation of bone marrow cells to a CD11c+Gr‐1+ dendritic cell subset that promotes the Th17 response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dendritic cell maturation and antigen presentation in the absence of invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dendritic cell maturation and cross‐presentation: timing matters! - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dendritic cell maturation controls adhesion, synapse formation, and the duration of the interactions with naive T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dendritic cells continue to capture and present antigens after maturation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA, formally known as N⁶-(4-aminobenzyl)-adenosine-5′-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR).[1] The A₃AR is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for a variety of conditions, including cancer, inflammation, and ischemia.[2][3] Upregulation of A₃AR expression in tumor cells compared to normal tissues makes it a particularly attractive target for cancer therapy. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols associated with this compound.

Discovery and Development

The development of selective A₃AR agonists like this compound arose from structure-activity relationship (SAR) studies of adenosine analogs. Modifications at the N⁶ and C5′ positions of the adenosine scaffold were found to be critical for conferring selectivity for the A₃AR subtype.[1] The synthesis of this compound and its analogs involves a multi-step process, often starting from a protected ribose derivative.[4][5][6] A radiolabeled form, [¹²⁵I]I-AB-MECA, was subsequently developed and has become a widely used tool for characterizing A₃ receptors in radioligand binding assays.[1][7][8]

Mechanism of Action

This compound exerts its biological effects by binding to and activating the A₃ adenosine receptor. The A₃AR is primarily coupled to the inhibitory G protein, Gᵢ, and to a lesser extent, Gₒ and Gq proteins.[9][10][11] Activation of the A₃AR by this compound initiates a cascade of intracellular signaling events.

Signaling Pathways

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][12] This, in turn, reduces the activity of protein kinase A (PKA).[13]

In addition to the canonical Gᵢ-cAMP pathway, A₃AR activation by agonists such as this compound can trigger several other signaling cascades:

-

Phospholipase C (PLC) Pathway: Activation of Gq proteins can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14] This results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[14][15]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: A₃AR activation can also stimulate the PI3K/Akt signaling pathway.[16][17] This pathway is crucial in regulating cell survival, proliferation, and apoptosis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The A₃AR can modulate the activity of various MAPK pathways, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[15][18] The specific effects on these pathways can be cell-type dependent and contribute to the diverse physiological responses mediated by A₃AR agonists.

The culmination of these signaling events leads to the modulation of various transcription factors, including NF-κB, CREB, HIF-1α, and c-myc, ultimately influencing gene expression and cellular function.

Quantitative Data

The binding affinity of this compound and its radiolabeled form for adenosine receptors has been determined in various cell lines.

| Compound | Receptor Subtype | Cell Line | Assay Type | Kᵢ (nM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| This compound | Human A₃AR | CHO | Radioligand Binding | 430.5 | [Cayman Chemical] | ||

| [¹²⁵I]I-AB-MECA | Rat A₃AR | CHO | Radioligand Binding | 1.48 ± 0.33 | [8] | ||

| [¹²⁵I]I-AB-MECA | Rat A₃AR | RBL-2H3 | Radioligand Binding | 3.61 ± 0.30 | 1.02 ± 0.13 | [8] | |

| [¹²⁵I]I-AB-MECA | Sheep A₃AR | Radioligand Binding | 4.36 ± 0.48 | 1.35 ± 0.10 | [8] | ||

| [¹²⁵I]I-AB-MECA | Rat A₁AR | COS-7 | Radioligand Binding | 3.42 ± 0.43 | [8] | ||

| [¹²⁵I]I-AB-MECA | Canine A₂ₐAR | COS-7 | Radioligand Binding | 25.1 ± 12.6 | [8] |

Experimental Protocols

Radioligand Binding Assay for A₃ Adenosine Receptor

This protocol provides a general framework for determining the binding affinity of compounds to the A₃ adenosine receptor using [¹²⁵I]I-AB-MECA.

1. Membrane Preparation:

- Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A₃ adenosine receptor cDNA.

- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

- Store membrane preparations at -80°C.

2. Binding Assay:

- In a 96-well plate, add in the following order:

- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0).

- Increasing concentrations of the test compound (e.g., this compound or other ligands).

- [¹²⁵I]I-AB-MECA at a final concentration close to its Kd value (e.g., 0.5 nM).

- Membrane preparation (typically 20-50 µg of protein per well).

- To determine non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM NECA) in separate wells.[3]

- Incubate the plate at room temperature for 60-90 minutes.

- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Analyze the competition binding data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value of the test compound.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of A₃AR agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

1. Cell Preparation:

- Seed CHO cells stably expressing the A₃AR in a 96-well plate and grow to near confluency.[19]

- On the day of the assay, wash the cells with a serum-free medium or a suitable assay buffer.[20]

2. Assay Protocol:

- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes to prevent the degradation of cAMP.[20]

- Add increasing concentrations of the A₃AR agonist (e.g., this compound).

- Stimulate adenylyl cyclase with a known activator, such as forskolin.

- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

- Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

- Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit. These kits are typically based on competitive immunoassays (e.g., ELISA, HTRF, or AlphaScreen).[21][22]

- The general principle involves competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.

- Determine the concentration of cAMP in each sample by interpolating from the standard curve.

- Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

- Use non-linear regression to determine the IC₅₀ value of the agonist.

Visualizations

References

- 1. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CONSTITUTIVE ACTIVATION OF A3 ADENOSINE RECEPTORS BY SITE-DIRECTED MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine - Wikipedia [en.wikipedia.org]

- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Thio-Cl-IB-MECA, a novel A₃ adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. revvity.com [revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 22. resources.revvity.com [resources.revvity.com]

The Neuroprotective Potential of AB-MECA: A Technical Guide for Researchers

An In-depth Exploration of the Adenosine (B11128) A3 Receptor Agonist AB-MECA and its Role in Neuronal Protection

Disclaimer: This technical guide summarizes the current understanding of the neuroprotective properties of the adenosine A3 receptor (A3R) agonist, N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (this compound). While this compound is a known moderately selective A3R agonist, a significant portion of the detailed experimental data available is from studies on its more selective and potent analogs, such as N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA). Therefore, this guide synthesizes findings from studies on these closely related compounds to infer the potential mechanisms and effects of this compound, alongside general, widely accepted experimental protocols in the field of neuroprotection research.

Introduction

Neurodegenerative diseases and acute neuronal injury, such as that occurring during a stroke, represent a significant and growing global health burden. A key pathological feature in these conditions is the progressive loss of neuronal structure and function. The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for mitigating this neuronal damage. This compound, as a moderately selective agonist for this receptor, is a valuable tool for investigating the neuroprotective signaling pathways mediated by A3R activation.

Adenosine A3 receptors are G-protein coupled receptors, and their activation has been shown to exert a paradoxical, dose-dependent effect on cell survival. Low, nanomolar concentrations of A3R agonists typically promote cell survival and protect against apoptosis, while higher, micromolar concentrations can be pro-apoptotic.[1][2] This biphasic response underscores the importance of careful dose-selection in experimental and potential therapeutic applications. The neuroprotective effects of A3R agonists are thought to be mediated through the modulation of several key signaling cascades, including the ERK and Akt pathways, which are central to cell survival and proliferation.

This guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of this compound are primarily attributed to its agonistic activity at the adenosine A3 receptor. Upon binding, this compound initiates a cascade of intracellular signaling events that ultimately lead to enhanced neuronal survival.

Key Signaling Pathways:

-

G-protein Coupling and Downstream Effectors: The A3R is coupled to inhibitory G-proteins (Gi/o). Activation of A3R by this compound is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream targets.

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell survival. Studies on related A3R agonists have shown that their neuroprotective effects are associated with the modulation of ERK phosphorylation.[3] Activation of this pathway can lead to the expression of pro-survival genes.

-

Akt/PI3K Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial pro-survival cascade. Activation of this pathway by A3R agonists can inhibit apoptotic processes and promote cell growth and proliferation.

Below are diagrams illustrating the putative signaling pathway of this compound and a general experimental workflow for assessing its neuroprotective effects.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from studies on the neuroprotective effects of A3R agonists in various preclinical models. It is important to note that the specific agonist used in each study is indicated, as direct quantitative data for this compound is limited in the currently available literature.

Table 1: In Vitro Neuroprotective Effects of A3R Agonists

| Cell Line/Primary Culture | Insult | A3R Agonist | Concentration | Outcome Measure | Result |

| SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation (OGD) | General A3R Agonists | Nanomolar range | Cell Viability (MTT Assay) | Increased cell viability |

| Primary Cortical Neurons | Glutamate Excitotoxicity | General A3R Agonists | Nanomolar range | LDH Release | Decreased LDH release |

| Primary Astroglial Cells | - | Cl-IB-MECA | 100 nM | Cytoskeletal Reorganization | Appearance of stress fibers and protrusions |

Table 2: In Vivo Neuroprotective Effects of A3R Agonists

| Animal Model | Ischemic Model | A3R Agonist | Dosing Regimen | Outcome Measure | Result |

| Gerbil | Global Cerebral Ischemia | IB-MECA | Chronic pre-administration | Neuronal Survival | Highly neuroprotective |

| Gerbil | Global Cerebral Ischemia | IB-MECA | Acute administration | Neuronal Survival | Exacerbated damage |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | IB-MECA | Not specified | Infarct Volume | Data not available for this compound |

| Mouse | Chronic Cerebral Ischemia | IB-MECA | Intraperitoneal injection | Memory Retention | Ameliorated memory deficits[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective properties of compounds like this compound.

In Vitro Neuroprotection Assay using SH-SY5Y Cells and Oxygen-Glucose Deprivation (OGD)

This protocol describes a common in vitro model of ischemic injury.

-

Cell Culture:

-

Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For differentiation into a more neuron-like phenotype, treat cells with retinoic acid (e.g., 10 µM) for 5-7 days.

-

-

Oxygen-Glucose Deprivation (OGD):

-

Plate differentiated SH-SY5Y cells in 96-well plates.

-

To induce OGD, replace the normal culture medium with a glucose-free medium (e.g., DMEM without glucose).

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 6-24 hours).

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the glucose-free medium at various concentrations (e.g., ranging from 1 nM to 10 µM) at the onset of OGD. Include a vehicle control group.

-

-

Assessment of Cell Viability (MTT Assay):

-

Following the OGD period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (non-OGD treated) cells.

-

In Vivo Neuroprotection Assay using a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol outlines a widely used in vivo model of focal cerebral ischemia.

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthetize the animals with a suitable anesthetic (e.g., isoflurane).

-

Monitor and maintain body temperature at 37°C throughout the surgical procedure.

-

-

Middle Cerebral Artery Occlusion (MCAO):

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture (e.g., 4-0) into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

-

The duration of occlusion can be transient (e.g., 60-120 minutes, followed by suture withdrawal for reperfusion) or permanent.

-

-

This compound Administration:

-

This compound can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

The timing of administration can be before, during, or after the ischemic insult to model different therapeutic scenarios (pre-treatment, treatment, or post-treatment).

-

A vehicle control group should be included.

-

-

Assessment of Infarct Volume:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.

-

Remove the brains and section them into coronal slices (e.g., 2 mm thick).

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

-